

Spectral Data of 4-((tetrahydrofuran-2-yl)methoxy)aniline: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine

Cat. No.: B1308983

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((tetrahydrofuran-2-yl)methoxy)aniline is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring an aniline core linked to a tetrahydrofuran moiety via a methoxy bridge, presents a unique scaffold for the design of novel therapeutic agents. This technical guide aims to provide a comprehensive overview of the available spectral data and a plausible synthetic route for this compound. However, a thorough search of scientific literature and chemical databases reveals a significant lack of publicly available experimental spectral data for 4-((tetrahydrofuran-2-yl)methoxy)aniline. While the compound is listed by several chemical suppliers, detailed characterization data such as ^1H NMR, ^{13}C NMR, IR, and mass spectrometry are not provided.

In the absence of direct experimental data, this guide will present predicted spectral information and a generalized synthetic protocol based on established chemical principles for analogous structures. It is crucial to note that the following information should be considered theoretical and requires experimental verification.

Predicted Spectral Data

Due to the absence of experimentally obtained spectra, the following tables summarize predicted spectral data for 4-((tetrahydrofuran-2-yl)methoxy)aniline. These predictions are

based on computational models and analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 6.7-6.8	d	2H	Ar-H (ortho to -O)
~ 6.6-6.7	d	2H	Ar-H (ortho to -NH ₂)
~ 4.2-4.3	m	1H	O-CH (in THF ring)
~ 3.8-4.0	m	2H	O-CH ₂ (exocyclic)
~ 3.7-3.9	m	2H	O-CH ₂ (in THF ring)
~ 3.5	br s	2H	-NH ₂
~ 1.8-2.1	m	4H	-CH ₂ -CH ₂ - (in THF ring)

Note: Predicted chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Actual values may vary.

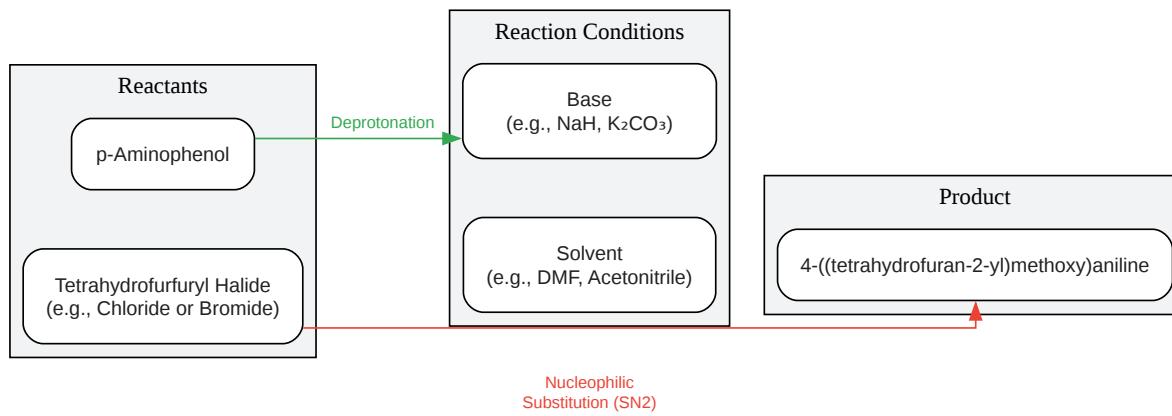
Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~ 152	Ar-C-O
~ 141	Ar-C-NH ₂
~ 116	Ar-CH (ortho to -O)
~ 115	Ar-CH (ortho to -NH ₂)
~ 77	O-CH (in THF ring)
~ 73	O-CH ₂ (exocyclic)
~ 68	O-CH ₂ (in THF ring)
~ 30	-CH ₂ - (in THF ring)
~ 25	-CH ₂ - (in THF ring)

Note: Predicted chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Actual values may vary.

Predicted Key IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Broad	N-H stretch (aniline)
3050-3000	Medium	C-H stretch (aromatic)
2980-2850	Medium	C-H stretch (aliphatic)
1620-1580	Strong	C=C stretch (aromatic)
1510-1480	Strong	N-H bend (aniline)
1250-1200	Strong	C-O-C stretch (aryl ether)
1100-1000	Strong	C-O-C stretch (aliphatic ether)

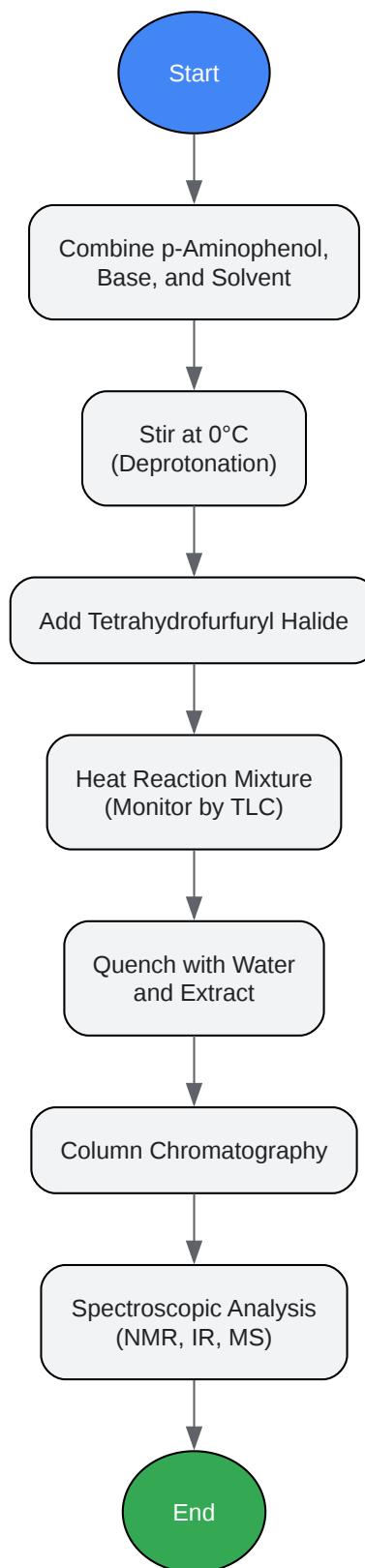

Predicted Mass Spectrometry Data

m/z	Interpretation
193.24	$[M]^+$ (Molecular Ion)
108	$[H_2N-C_6H_4-O]^+$
85	$[C_5H_9O]^+$ (tetrahydrofurfuryl fragment)

Proposed Synthetic Pathway and Experimental Protocol

A plausible method for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline is the Williamson ether synthesis, a well-established reaction for forming ethers. This would involve the reaction of a p-aminophenoxy salt with a suitable tetrahydrofurfuryl halide or tosylate.

Signaling Pathway of the Proposed Synthesis


[Click to download full resolution via product page](#)

Caption: Proposed Williamson ether synthesis for 4-((tetrahydrofuran-2-yl)methoxy)aniline.

General Experimental Protocol

- Deprotonation of p-Aminophenol: To a solution of p-aminophenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), a strong base (e.g., sodium hydride or potassium carbonate) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of gas ceases, indicating the formation of the p-aminophenoxy salt.
- Nucleophilic Substitution: Tetrahydrofurfuryl chloride or bromide is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and may require heating (e.g., 60-80 °C) for several hours to proceed to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-((tetrahydrofuran-2-yl)methoxy)aniline.
- Characterization: The purified product should be thoroughly characterized by spectroscopic methods (^1H NMR, ^{13}C NMR, IR, and MS) to confirm its identity and purity.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and analysis of the target compound.

Conclusion

While 4-((tetrahydrofuran-2-yl)methoxy)aniline is a commercially available compound, there is a notable lack of published experimental spectral data. This guide has provided a theoretical framework for its spectral properties and a plausible synthetic route. It is imperative that researchers undertaking the synthesis and use of this compound perform thorough experimental characterization to validate its structure and purity. The information presented here serves as a valuable starting point for such investigations in the fields of medicinal chemistry and drug discovery.

- To cite this document: BenchChem. [Spectral Data of 4-((tetrahydrofuran-2-yl)methoxy)aniline: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1308983#spectral-data-of-4-tetrahydrofuran-2-yl-methoxy-aniline\]](https://www.benchchem.com/product/b1308983#spectral-data-of-4-tetrahydrofuran-2-yl-methoxy-aniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com